1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-
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Overview
Description
1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the dioxaspiro family, which is known for its diverse applications in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- typically involves a multi-step process. One common method includes the reaction of a diol with a ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives are formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Thionyl chloride in an inert solvent such as dichloromethane at low temperatures.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its stable spirocyclic structure.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Lacks the methyl and propyl substituents, resulting in different reactivity and applications.
2-Methyl-1,7-dioxaspiro[5.5]undecane: Similar structure but without the propyl group, affecting its chemical properties.
8-Propyl-1,7-dioxaspiro[5.5]undecane:
Uniqueness
1,7-Dioxaspiro[55]undecane, 2-methyl-8-propyl-, (2S,6R,8S)- is unique due to its specific stereochemistry and the presence of both methyl and propyl groups
Properties
CAS No. |
191099-30-6 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-3-6-12-8-5-10-13(15-12)9-4-7-11(2)14-13/h11-12H,3-10H2,1-2H3/t11-,12-,13+/m0/s1 |
InChI Key |
QXUAOIHBLJZVTQ-RWMBFGLXSA-N |
Isomeric SMILES |
CCC[C@H]1CCC[C@]2(O1)CCC[C@@H](O2)C |
Canonical SMILES |
CCCC1CCCC2(O1)CCCC(O2)C |
Origin of Product |
United States |
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